
3-Bromo-5-chloro-2-fluorobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-fluorobenzyl alcohol is a chemical compound with the CAS Number: 1809161-65-6 . It has a molecular weight of 239.47 . The IUPAC name for this compound is (3-bromo-5-chloro-2-fluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 . This indicates that the molecule consists of a benzyl group with bromo, chloro, and fluoro substituents at the 3rd, 5th, and 2nd positions respectively, and a hydroxyl group attached to the benzyl carbon.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, alcohols in general can undergo several types of reactions. These include conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Insecticidal Activities:
3-Bromo-5-chloro-2-fluorobenzyl alcohol derivatives have been synthesized and demonstrated to possess insecticidal activities. Although these activities were generally lower than those of established pyrethroids with 3-(dihalovinyl) side chains, compounds with certain side chains showed moderate to high insecticidal potency (Elliott, Janes, & Khambay, 1986).
Ecofriendly Synthesis:
Aromatic alcohols, including those similar to this compound, have been synthesized using eco-friendly biotransformation methods. These methods employ whole cells of Baker’s Yeast in mixtures of glycerol and water, indicating the potential for sustainable production of these compounds (Saharan & Joshi, 2016).
Protecting Group in Organic Synthesis:
The related compound, 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been used as a new alcohol protecting group in organic synthesis. This group is introduced via benzyl bromide and is cleavable under specific conditions, indicating the utility of halo-substituted benzyl alcohols in complex chemical syntheses (Crich, Li, & Shirai, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The signal word for this compound is "Warning" . For safety, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is likely used as an intermediate in the synthesis of more complex molecules, and its specific targets would depend on the final product .
Mode of Action
It’s known that alcohols can undergo a variety of reactions, including conversion into alkyl halides and esters . The specific interactions with its targets would depend on the biochemical context and the final product it’s used to synthesize .
Biochemical Pathways
As an intermediate in chemical synthesis, its effects on biochemical pathways would be determined by the final product it’s used to create .
Pharmacokinetics
As an intermediate compound, its pharmacokinetic profile would likely be less relevant than that of the final product it’s used to synthesize .
Result of Action
As an intermediate in chemical synthesis, its effects would be determined by the final product it’s used to create .
Action Environment
The action of 3-Bromo-5-chloro-2-fluorobenzyl alcohol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored at 2-8°C . Other factors like pH, presence of other chemicals, and light exposure could also potentially influence its action, efficacy, and stability .
Properties
IUPAC Name |
(3-bromo-5-chloro-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVCPOIRUHRROB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
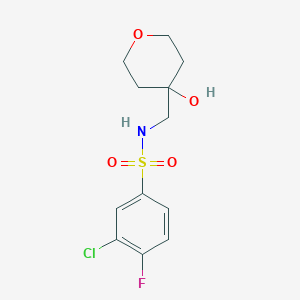
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2366975.png)
![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2366976.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)
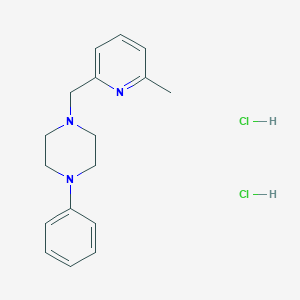
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2366981.png)
![1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2366984.png)
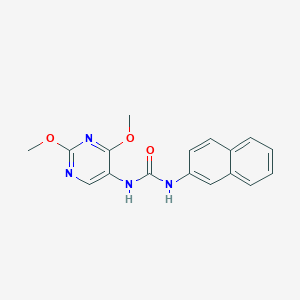
![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366988.png)
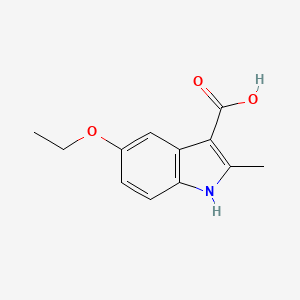
![4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2366993.png)
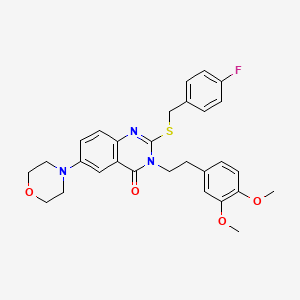
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2366996.png)
